(R)-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride
Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, connectivity of atoms, and molecular mass .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, optical activity, and reactivity. Techniques like IR spectroscopy, UV-Vis spectroscopy, and chromatography might be used .Scientific Research Applications
Synthesis and Material Science
An efficient and economical synthesis of derivatives related to "(R)-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride" has been developed. For instance, Prashad et al. (2006) describe a synthesis route for 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride utilizing 2-aminoindan, highlighting the synthesis's high regioselectivity and yield. This process demonstrates the compound's utility in synthesizing complex organic molecules, potentially useful in material science and pharmaceuticals (Prashad et al., 2006).
Catalysis
In catalysis, Maj et al. (2016) reported the asymmetric hydrogenation of 2,3-dihydro-1H-inden-1-one oxime and derivatives to produce optically active amine in the presence of rhodium and iridium catalysts. This study showcases the compound's role in producing chiral amines, crucial for developing pharmaceuticals and agrochemicals (Maj, Suisse, & Agbossou‐Niedercorn, 2016).
Molecular Docking and Spectroscopy
Aayisha et al. (2019) explored the molecular structure, stability, and biological activity potential of a similar compound, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, using experimental and theoretical techniques. Their findings indicate the relevance of such compounds in pharmaceutical research, especially as potential antihypertensive agents (Aayisha et al., 2019).
Structural Characterizations
Research by Li et al. (2008) on phenylimido substituted hexamolybdates incorporating a remote chloro group elucidates the structural characterizations and electronic absorption spectra of organoimido derivatives, suggesting applications in the development of functional materials and catalysts (Li et al., 2008).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(1R)-4-chloro-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-8-3-1-2-7-6(8)4-5-9(7)11;/h1-3,9H,4-5,11H2;1H/t9-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLDPTIPXZCUCP-SBSPUUFOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=CC=C2Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1637453-69-0 | |
Record name | 1H-Inden-1-amine, 4-chloro-2,3-dihydro-, hydrochloride (1:1), (1R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1637453-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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